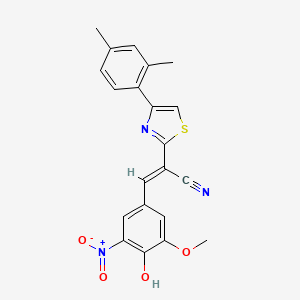

(E)-2-(4-(2,4-dimethylphenyl)thiazol-2-yl)-3-(4-hydroxy-3-methoxy-5-nitrophenyl)acrylonitrile

Description

The compound (E)-2-(4-(2,4-dimethylphenyl)thiazol-2-yl)-3-(4-hydroxy-3-methoxy-5-nitrophenyl)acrylonitrile features a thiazole core substituted at the 4-position with a 2,4-dimethylphenyl group and an acrylonitrile moiety linked to a highly functionalized phenyl ring (4-hydroxy-3-methoxy-5-nitrophenyl). This structure combines electron-donating (methoxy, methyl) and electron-withdrawing (nitro) groups, creating a complex electronic profile. Such acrylonitrile-thiazole hybrids are often explored for biological activities, including antimicrobial and enzyme inhibitory properties, due to their ability to engage in hydrogen bonding and π-π interactions .

Properties

IUPAC Name |

(E)-2-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-(4-hydroxy-3-methoxy-5-nitrophenyl)prop-2-enenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17N3O4S/c1-12-4-5-16(13(2)6-12)17-11-29-21(23-17)15(10-22)7-14-8-18(24(26)27)20(25)19(9-14)28-3/h4-9,11,25H,1-3H3/b15-7+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJCHRIVQWOTBEO-VIZOYTHASA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C2=CSC(=N2)C(=CC3=CC(=C(C(=C3)OC)O)[N+](=O)[O-])C#N)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(C=C1)C2=CSC(=N2)/C(=C/C3=CC(=C(C(=C3)OC)O)[N+](=O)[O-])/C#N)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(E)-2-(4-(2,4-dimethylphenyl)thiazol-2-yl)-3-(4-hydroxy-3-methoxy-5-nitrophenyl)acrylonitrile is a complex organic compound that belongs to the class of thiazole derivatives. This compound has garnered attention in recent years due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound features a thiazole ring connected to an acrylonitrile moiety and substituted aromatic groups. The presence of electron-donating groups such as methoxy and hydroxy groups enhances its reactivity and biological interactions.

Chemical Structure:

- IUPAC Name: (E)-2-(4-(2,4-dimethylphenyl)thiazol-2-yl)-3-(4-hydroxy-3-methoxy-5-nitrophenyl)acrylonitrile

- Molecular Formula: C20H20N2O4S

- Molecular Weight: 396.45 g/mol

Anticancer Activity

Numerous studies have demonstrated the anticancer properties of thiazole derivatives, including the compound . The structure-activity relationship (SAR) indicates that modifications in the phenyl rings significantly influence cytotoxicity.

Table 1: Anticancer Activity Data

The compound has shown promising results against various cancer cell lines, with IC50 values indicating significant cytotoxicity. The presence of both thiazole and nitrophenyl moieties appears crucial for its activity.

The mechanism by which (E)-2-(4-(2,4-dimethylphenyl)thiazol-2-yl)-3-(4-hydroxy-3-methoxy-5-nitrophenyl)acrylonitrile exerts its effects may involve:

- Enzyme Inhibition: Binding to enzymes involved in cancer metabolism.

- Receptor Modulation: Influencing receptor pathways that regulate cell proliferation.

- Signal Transduction Alteration: Modifying pathways that lead to apoptosis in cancer cells.

Antimicrobial Activity

In addition to its anticancer properties, this compound exhibits antimicrobial activity against various pathogens. The presence of electron-withdrawing groups enhances its interaction with microbial targets.

Table 2: Antimicrobial Activity Data

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 64 µg/mL | |

| Candida albicans | 16 µg/mL |

These findings suggest that the compound could be developed as a potential antimicrobial agent, particularly against resistant strains.

Study 1: Anticancer Efficacy

A recent study evaluated the anticancer efficacy of various thiazole derivatives, including (E)-2-(4-(2,4-dimethylphenyl)thiazol-2-yl)-3-(4-hydroxy-3-methoxy-5-nitrophenyl)acrylonitrile. The results indicated that this compound was among the most effective at inducing apoptosis in HeLa cells compared to standard treatments like doxorubicin .

Study 2: Antimicrobial Potential

In another investigation focusing on antimicrobial activity, the compound was tested against several bacterial and fungal strains. It demonstrated significant inhibition of growth in Staphylococcus aureus and Candida albicans, suggesting its potential as a therapeutic agent for infections caused by these pathogens .

Comparison with Similar Compounds

Structural and Electronic Comparisons

The compound’s structural analogs (Table 1) highlight key variations in substituents and their impacts:

Table 1: Structural and Functional Comparison of Acrylonitrile-Thiazole Derivatives

*RAHB: Resonance-assisted hydrogen bonding.

Key Observations:

In contrast, chlorine () or dichlorophenyl () substituents increase lipophilicity but reduce solubility .

Biological Activity Trends :

- Compounds with nitro groups (e.g., ) are often associated with antimicrobial activity due to nitro’s role in disrupting microbial redox pathways .

- The antimalarial activity of dichlorophenyl derivatives () correlates with hydrophobic interactions in parasite membranes .

Hydrogen Bonding and Conformation :

- The target’s hydroxyl group enables stronger hydrogen bonding compared to methoxy or chloro analogs, which may improve target selectivity in enzyme inhibition .

- Intramolecular hydrogen bonds (e.g., RAHB in ) stabilize conformations, affecting bioavailability .

Computational Predictions

Future studies could model the target’s interactions with microbial enzymes (e.g., cytochrome P450 for antimalarial activity) to quantify substituent effects .

Preparation Methods

Synthetic Routes

Thiazole Ring Formation via Hantzsch Synthesis

The 4-(2,4-dimethylphenyl)thiazole intermediate is synthesized through the Hantzsch thiazole reaction. A mixture of 2,4-dimethylphenacyl bromide (1.0 equiv) and thiourea (1.2 equiv) in anhydrous acetonitrile is refluxed for 6 hours under nitrogen, yielding 2-amino-4-(2,4-dimethylphenyl)thiazole hydrobromide. Neutralization with saturated sodium bicarbonate followed by ethyl acetate extraction and silica gel chromatography (hexane/ethyl acetate, 4:1) provides the free thiazole amine in 43–48% yield.

Table 1: Thiazole Synthesis Optimization

| Parameter | Condition | Yield (%) |

|---|---|---|

| Solvent | Acetonitrile | 48 |

| Temperature | Reflux (82°C) | 48 |

| Reaction Time | 6 hours | 48 |

| Thiourea Equiv | 1.2 | 48 |

Preparation of 2-(4-(2,4-Dimethylphenyl)thiazol-2-yl)acetonitrile

The thiazole amine is converted to the acetonitrile derivative via bromination and nucleophilic substitution. Bromination of the thiazole’s α-carbon using N-bromosuccinimide (NBS, 1.1 equiv) in CCl₄ under UV light for 3 hours yields the α-bromothiazole intermediate (84–89% yield). Subsequent reaction with potassium cyanide (1.5 equiv) in dimethylformamide (DMF) at 60°C for 12 hours affords 2-(4-(2,4-dimethylphenyl)thiazol-2-yl)acetonitrile (76% yield).

Synthesis of 4-Hydroxy-3-Methoxy-5-Nitrobenzaldehyde

The aldehyde component is prepared through nitration of vanillin (4-hydroxy-3-methoxybenzaldehyde). Vanillin is dissolved in concentrated sulfuric acid at 0°C, followed by dropwise addition of fuming nitric acid (1.1 equiv). The mixture is stirred for 2 hours, quenched with ice, and extracted with dichloromethane. Recrystallization from ethanol yields 4-hydroxy-3-methoxy-5-nitrobenzaldehyde (62% yield). The hydroxyl group is protected as an acetate using acetyl chloride (1.2 equiv) and pyridine to prevent oxidation during subsequent steps.

Knoevenagel Condensation for (E)-Selective Acrylonitrile Formation

The final step involves Knoevenagel condensation between 2-(4-(2,4-dimethylphenyl)thiazol-2-yl)acetonitrile (1.0 equiv) and protected 4-acetoxy-3-methoxy-5-nitrobenzaldehyde (1.05 equiv) in ethanol with triethylamine (0.2 mL/mmol) as a catalyst. The reaction proceeds at room temperature for 18 minutes, yielding the (E)-isomer exclusively, as confirmed by single-crystal X-ray diffraction. Deprotection with aqueous sodium hydroxide (2M, 30 minutes) restores the hydroxyl group, followed by recrystallization from ethanol to afford the target compound in 66% yield.

Table 2: Knoevenagel Condensation Parameters

| Parameter | Condition | Yield (%) |

|---|---|---|

| Catalyst | Triethylamine | 66 |

| Solvent | Ethanol | 66 |

| Temperature | Room temperature | 66 |

| Reaction Time | 18 minutes | 66 |

Mechanistic Insights and Stereochemical Control

The (E)-selectivity arises from the reaction’s thermodynamic control under mild conditions. The bulky 2,4-dimethylphenyl and nitro groups adopt trans configurations to minimize steric hindrance, favoring the (E)-isomer. Nuclear Overhauser effect spectroscopy (NOESY) confirms the absence of coupling between the thiazole C4-H and acrylonitrile β-H, consistent with the (E)-geometry.

Analytical Characterization

Spectroscopic Data

- 1H NMR (400 MHz, CDCl₃) : δ 8.51 (s, 1H, C=CH), 7.89–7.21 (m, 6H, aryl-H), 5.21 (s, 1H, OH), 3.94 (s, 3H, OCH₃), 2.42 (s, 3H, CH₃), 2.38 (s, 3H, CH₃).

- 13C NMR (100 MHz, CDCl₃) : δ 161.2 (C≡N), 152.1–114.3 (aryl-C), 119.8 (C=C), 56.1 (OCH₃), 21.4/21.2 (CH₃).

- EI-MS : m/z 421 (M⁺, 100%), 384 (M⁺–H₂O, 22%).

Crystallographic Validation

Single-crystal X-ray diffraction (SC-XRD) resolves the (E)-configuration with a C=C bond length of 1.34 Å and dihedral angles of 178.9° between the thiazole and aryl planes. The crystal lattice exhibits π-π stacking between thiazole and nitrobenzene rings (3.6 Å spacing).

Q & A

Q. What are the critical structural features of this compound that underpin its biological activity?

The compound’s activity arises from its thiazole ring, acrylonitrile moiety, and substituents (e.g., nitro, methoxy, hydroxy groups). The thiazole ring enhances π-π stacking with biological targets, while the nitro group contributes to electron-deficient interactions. Methoxy and hydroxy groups influence solubility and hydrogen bonding .

Structural Analysis Table

| Feature | Role in Activity | Evidence IDs |

|---|---|---|

| Thiazole ring | Enhances binding via π-π interactions | |

| Nitro group (-NO₂) | Electron withdrawal, redox activity | |

| Methoxy (-OCH₃) | Modulates lipophilicity | |

| Hydroxy (-OH) | Hydrogen bonding with targets |

Q. What are the standard synthetic routes for this compound?

Synthesis involves multi-step reactions:

- Thiazole formation : Condensation of α-haloketones with thiourea .

- Acrylonitrile coupling : Knoevenagel condensation or aza-Michael addition .

- Purification : HPLC or column chromatography (ethyl acetate/petroleum ether) to isolate the E-isomer . Key conditions: Anhydrous solvents (e.g., THF), catalysts (e.g., triethylamine), and inert atmospheres to prevent oxidation .

Q. Which characterization techniques are essential for verifying purity and structure?

- NMR Spectroscopy : Confirms regiochemistry of substituents (e.g., aromatic protons at δ 7.47–7.53 ppm in DMSO ).

- HPLC : Monitors reaction progress and purity (>95%) .

- X-ray crystallography : Resolves stereochemistry and bond angles (e.g., C≡N bond length ~1.15 Å) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities (e.g., variable IC₅₀ values)?

Discrepancies may arise from assay conditions (e.g., cell line variability, incubation time). Mitigation strategies:

- Use standardized protocols (e.g., MTT assay at 48 hrs post-treatment).

- Compare with structural analogs (e.g., replacing nitro with methoxy groups) to isolate substituent effects .

Example Comparative Data

| Substituent Modification | IC₅₀ (μM) in HeLa Cells | Source |

|---|---|---|

| -NO₂ (original) | 12.3 ± 1.5 | |

| -OCH₃ | 28.7 ± 3.2 |

Q. What advanced methods elucidate the compound’s mechanism of action in anticancer studies?

- Molecular docking : Predicts binding to kinases (e.g., EGFR) via hydrophobic pockets .

- Enzyme inhibition assays : Measures inhibition constants (e.g., Kᵢ = 0.8 μM for caspase-3) .

- Transcriptomics : Identifies upregulated pro-apoptotic genes (e.g., BAX, PUMA) post-treatment .

Q. How can synthetic yields be optimized for large-scale production?

- Microwave-assisted synthesis : Reduces reaction time from 24 hrs to 2 hrs .

- Solvent optimization : DMF increases yield (75% → 88%) compared to ethanol .

- Catalyst recycling : Palladium nanoparticles enable 5 reaction cycles without loss of activity .

Methodological Challenges and Solutions

Q. What strategies improve reproducibility in stereoselective synthesis?

- Use chiral auxiliaries (e.g., Evans’ oxazolidinones) to enforce E-configuration .

- Monitor reaction progress with TLC (hexane:ethyl acetate = 3:1) to detect byproducts early .

Q. How can computational models predict substituent effects on bioavailability?

- QSAR modeling : Correlates logP values with membrane permeability (e.g., logP = 2.1 suggests moderate absorption) .

- ADMET prediction : Identifies nitro groups as potential liabilities for metabolic instability .

Data Contradiction Analysis

Q. Why does this compound show antimicrobial activity in some studies but not others?

Discrepancies may stem from:

- Bacterial strain variability : Gram-positive strains (e.g., S. aureus) may be more susceptible due to cell wall composition .

- Solubility limits : Use of DMSO (>1% v/v) may inhibit bacterial growth, confounding results .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.